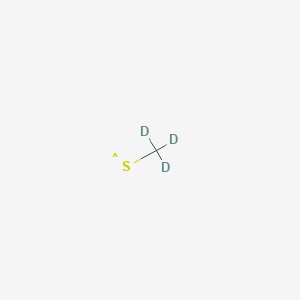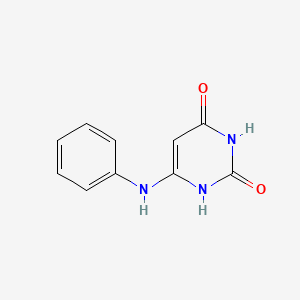
6-Anilinouracil
Übersicht
Beschreibung
6-Anilinouracils (6-AUs) are dGTP analogues which selectively inhibit the DNA polymerase III of Bacillus subtilis and other Gram-positive bacteria . They have been developed to enhance the potential of the 6-AUs as antimicrobial agents .
Synthesis Analysis
A structure-activity relationship was developed involving substitutions of the uracil N3 position in two 6-AU platforms: 6-(3,4-trimethyleneanilino)uracil (TMAU) and 6-(3-ethyl-4-methylanilino)uracil (EMAU) . Series of N3-alkyl derivatives of both 6-AUs were synthesized and tested for their ability to inhibit purified B. subtilis DNA polymerase III and the growth of B. subtilis in culture .Molecular Structure Analysis
The molecular structure of 6-Anilinouracil is based on the uracil molecule, with an aniline group attached at the 6 position . The structure-activity relationship involves substitutions at the uracil N3 position .Chemical Reactions Analysis
Alkyl groups ranging in size from ethyl to hexyl enhanced the capacity of both platforms to bind to the polymerase, and with the exception of hexyl, they also significantly enhanced their antimicrobial potency . N3 substitution of the EMAU platform with more hydrophilic hydroxyalkyl and methoxyalkyl groups marginally enhanced anti-polymerase III activity but enhanced antibacterial potency severalfold .Wissenschaftliche Forschungsanwendungen
Inhibition of Bacterial DNA Polymerase
6-Anilinouracils (6-AUs) are primarily researched for their capacity to inhibit DNA polymerase III in bacteria, particularly in Gram-positive species. Studies have shown that these compounds can significantly impede the DNA replication in bacteria like Bacillus subtilis, thereby showcasing their potential as antimicrobial agents. The structure-activity relationship of 6-AUs indicates that modifications at the uracil N3 position can enhance their binding to the polymerase and antimicrobial potency, with certain alkyl groups improving this interaction (Tarantino et al., 1999).
Antimicrobial Activities Against Gram-Positive Bacteria
6-Anilinouracils have been studied for their antimicrobial activities against a range of Gram-positive bacteria. Modifications on the N-3 alkyl group of the uracil ring have led to derivatives that exhibit strong inhibition against bacterial DNA polymerase III and show promise in treating infections caused by pathogens like methicillin-resistant staphylococci and vancomycin-resistant enterococci. This class of compounds demonstrates no cross-resistance with marketed antibiotics, making them a novel avenue for treating resistant bacterial strains (Tarantino et al., 1999).
Synthesis and Optimization for Antibacterial Activity
Research has also focused on the synthesis of various 6-anilinouracil derivatives to optimize their antibacterial activity. Studies have identified specific anilino and uracil substituents that maximize the inhibition potency against bacterial DNA polymerase III. Hydroxybutyl and methoxybutyl derivatives, in particular, have shown potent antibacterial effects. These findings contribute to the development of more effective antimicrobials based on the 6-anilinouracil scaffold (Zhi et al., 2003).
Novel Antimicrobials Targeting DNA Polymerase III
The anilinouracil derivatives represent a novel class of antimicrobials with promising activities against Gram-positive bacteria, especially those resistant to current treatments. Their mechanism involves targeting the replication-specific DNA polymerase III, validating it as a new target for antimicrobial development. This specificity and mode of action offer a potential solution to the growing issue of antibiotic resistance (Daly et al., 2000).
Wirkmechanismus
Zukünftige Richtungen
The development of 6-Anilinouracil and its derivatives as antimicrobial agents is a promising area of research . The structure of 6-anilinouracils can tolerate substituents of considerable size and structural variety and, thus, can be manipulated to significantly enhance the antibacterial potency of this novel class of polymerase III-specific inhibitors .
Eigenschaften
IUPAC Name |
6-anilino-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-9-6-8(12-10(15)13-9)11-7-4-2-1-3-5-7/h1-6H,(H3,11,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWQUTFERHHKNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC(=O)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80309528 | |
| Record name | 6-anilinouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80309528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Anilinouracil | |
CAS RN |
7269-15-0 | |
| Record name | NSC212235 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212235 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-anilinouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80309528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



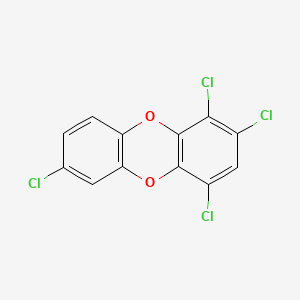
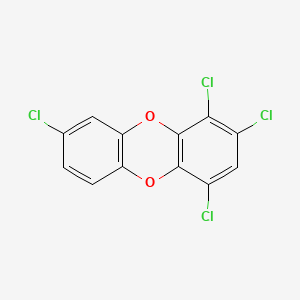
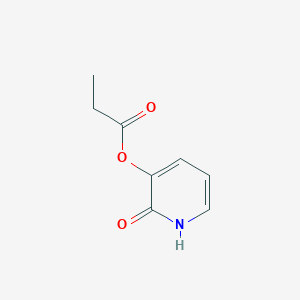
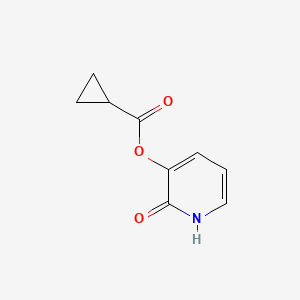


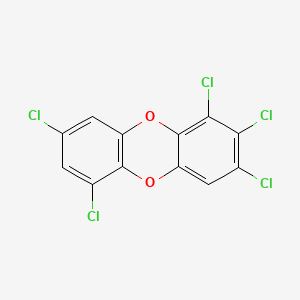
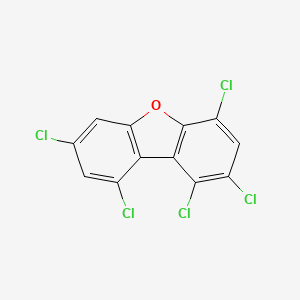
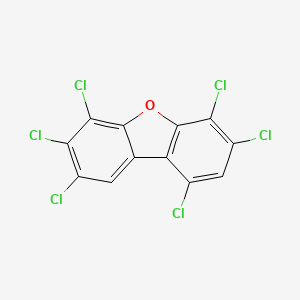

![5-[(4-Chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B3066256.png)

![Pyrido[2,3-b][1,4]benzodioxin](/img/structure/B3066272.png)
